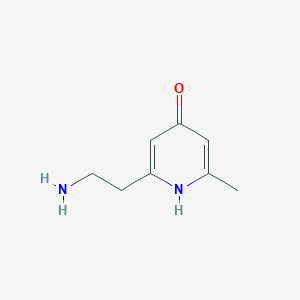

2-(2-Aminoethyl)-6-methylpyridin-4-OL

説明

2-(2-Aminoethyl)-6-methylpyridin-4-OL is a pyridine derivative featuring an aminoethyl (-CH₂CH₂NH₂) substituent at position 2, a methyl (-CH₃) group at position 6, and a hydroxyl (-OH) group at position 4. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and amino groups, balanced by the hydrophobic methyl substituent.

特性

分子式 |

C8H12N2O |

|---|---|

分子量 |

152.19 g/mol |

IUPAC名 |

2-(2-aminoethyl)-6-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C8H12N2O/c1-6-4-8(11)5-7(10-6)2-3-9/h4-5H,2-3,9H2,1H3,(H,10,11) |

InChIキー |

SQDICDPHESYRRI-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=O)C=C(N1)CCN |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)-6-methylpyridin-4-OL typically involves the functionalization of a pyridine ring. One common method is the reaction of 2-chloro-6-methylpyridine with ethylenediamine under basic conditions to introduce the aminoethyl group. The hydroxyl group can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of 2-(2-Aminoethyl)-6-methylpyridin-4-OL may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the process .

化学反応の分析

Types of Reactions

2-(2-Aminoethyl)-6-methylpyridin-4-OL can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to remove the hydroxyl group or to modify the amino group.

Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can lead to the formation of amines or alkanes .

科学的研究の応用

2-(2-Aminoethyl)-6-methylpyridin-4-OL has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes

作用機序

The mechanism of action of 2-(2-Aminoethyl)-6-methylpyridin-4-OL involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The hydroxyl group can participate in redox reactions, affecting cellular pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing pyridine/pyrimidine backbones, amino/alkyl substituents, or hydroxyl groups. Key differences in structure, properties, and applications are highlighted.

Pyridine Derivatives

(a) 4-(2-Aminoethyl)pyridine

- Structure: Pyridine ring with a 2-aminoethyl group at position 4. Lacks methyl and hydroxyl groups.

- Properties: Higher lipophilicity compared to the target compound due to the absence of polar hydroxyl. The aminoethyl group enhances basicity.

- Applications : Used in coordination chemistry and as a ligand in metal-organic frameworks .

(b) 4-Methyl-6-(2-methyl-4-(methylthio)butyl)pyridin-2-amine (Compound 33)

- Structure: Pyridine with a methyl group at position 4, a complex alkyl chain at position 6, and an amino group at position 2.

- Properties: Increased lipophilicity from the methylthio and branched alkyl chain. The amino group at position 2 may alter hydrogen-bonding capacity.

(c) 4-(Aminomethyl)-6-cyclohexylpyridin-3-ol

- Structure: Pyridine with aminomethyl (-CH₂NH₂) at position 4, cyclohexyl at position 6, and hydroxyl at position 3.

- Properties : Bulky cyclohexyl group reduces solubility; hydroxyl at position 3 may affect binding specificity.

- Applications : Explored in drug discovery for its conformational rigidity and bioavailability .

Pyrimidine Analogs

(a) 2-(2-Aminoethyl)-6-methylpyrimidin-4-ol dihydrochloride

- Structure: Pyrimidine ring (two nitrogen atoms) with aminoethyl at position 2, methyl at 6, and hydroxyl at 4.

- Properties: The dihydrochloride salt enhances water solubility.

- Applications: Potential use in antiviral or antibacterial agents due to pyrimidine’s prevalence in nucleic acid analogs .

(b) 4-Methyl-6-(methylthio)pyrimidin-2-ol

Data Table: Structural and Functional Comparison

Q & A

What are the recommended synthetic routes for 2-(2-Aminoethyl)-6-methylpyridin-4-OL, and how can reaction conditions be optimized?

Level: Basic

Answer:

The compound can be synthesized via condensation reactions involving pyridine precursors. A common approach involves refluxing intermediates like acetyl derivatives with guanidine carbonate in ethanol, catalyzed by triethylamine, as demonstrated in the synthesis of structurally similar pyrimidin-4-ol derivatives . Post-synthetic deprotection (e.g., removal of pyrrolidine protecting groups using HCl/EtOH) may be required, followed by purification via silica gel chromatography . Optimization should focus on solvent polarity (e.g., ethanol vs. methanol), temperature (reflux vs. ambient), and catalyst ratios to maximize yield.

What analytical techniques are critical for confirming the structure of 2-(2-Aminoethyl)-6-methylpyridin-4-OL?

Level: Basic

Answer:

- NMR Spectroscopy: and NMR are essential for verifying substituent positions and proton coupling patterns. For example, methyl groups at the 6-position typically show singlets near δ 2.3–2.5 ppm, while hydroxyl protons may appear as broad signals .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: For crystalline derivatives, SHELXL or related programs can resolve bond angles and torsional strain .

How do substituents on the pyridine ring influence the compound’s biological activity?

Level: Advanced

Answer:

The 2-aminoethyl and 6-methyl groups may enhance solubility and receptor binding. Comparative studies on analogues (e.g., 2-(2-aminoethyl)pyridine) suggest that substituents at the 4-hydroxyl position modulate interactions with histamine receptors or cytokine pathways (e.g., IL6 mRNA upregulation via HRH1) . Computational tools like PubChem’s InChI descriptors can predict steric and electronic effects of substituents . Experimental validation via structure-activity relationship (SAR) studies is recommended.

How should researchers address contradictions in reported biological activity data?

Level: Advanced

Answer:

Discrepancies may arise from assay conditions (e.g., cell lines, concentrations). For example, IL6 modulation observed in one study might not replicate in primary cells due to differential receptor expression. Mitigation strategies include:

- Orthogonal Assays: Combine ELISA, qPCR, and flow cytometry.

- Dose-Response Curves: Establish EC/IC values across concentrations.

- Control Compounds: Use known IL6 modulators (e.g., tocilizumab) as benchmarks.

What computational tools are suitable for modeling the compound’s interaction with biological targets?

Level: Advanced

Answer:

- Molecular Docking: AutoDock Vina or Schrödinger Suite can predict binding modes to targets like HRH1 .

- MD Simulations: GROMACS or AMBER assess stability of ligand-receptor complexes.

- QSAR Models: Utilize descriptors from PubChem or ChemAxon to correlate structural features with activity .

How can researchers optimize crystallization for X-ray diffraction studies?

Level: Advanced

Answer:

- Solvent Screening: Test polar (ethanol/water) vs. non-polar (hexane) mixtures.

- Temperature Gradients: Slow cooling from saturated solutions promotes crystal growth.

- Software: SHELXD for phase determination and SHELXL for refinement . For twinned crystals, twin-law refinement in SHELXL is critical.

What are the challenges in scaling up synthesis, and how can they be mitigated?

Level: Basic

Answer:

- Purification: Chromatography becomes impractical at scale; switch to recrystallization or distillation.

- Exothermic Reactions: Use controlled addition of reagents (e.g., acyl chlorides) under inert atmospheres.

- Byproduct Management: Monitor reaction progress via TLC or in-line IR spectroscopy.

What safety considerations are paramount when handling this compound?

Level: Basic

Answer:

- Toxicity Screening: Assess cytotoxicity in vitro before in vivo studies.

- Reactive Groups: The aminoethyl moiety may form hazardous Schiff bases; handle under nitrogen.

- Waste Disposal: Neutralize acidic/basic byproducts before disposal, adhering to institutional guidelines.

How does the compound’s stability vary under different storage conditions?

Level: Advanced

Answer:

- Light Sensitivity: Store in amber vials at -20°C to prevent hydroxyl group oxidation.

- pH Stability: Test degradation kinetics in buffers (pH 4–9) via HPLC.

- Lyophilization: For long-term storage, lyophilize with cryoprotectants (e.g., trehalose).

What are the emerging applications of this compound in supramolecular chemistry?

Level: Advanced

Answer:

The hydroxyl and amino groups enable hydrogen-bonded networks, useful in designing shape-memory polymers (e.g., polycaprolactone-based systems) . Coordination with metal ions (e.g., Cu) could also facilitate catalytic or sensing applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。